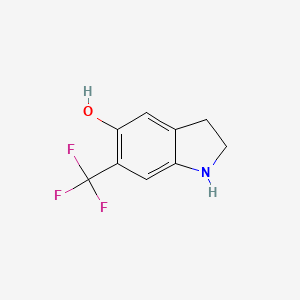

6-(Trifluoromethyl)indolin-5-ol

Übersicht

Beschreibung

6-(Trifluoromethyl)indolin-5-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)indolin-5-ol can be achieved through several methods. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include a trifluoromethyl-substituted aryl hydrazine and a suitable ketone or aldehyde.

Another method involves the metal-free oxidative trifluoromethylation of indoles. This method uses trifluoromethyl sulfonyl chloride (CF3SO2Cl) as the trifluoromethylating agent and proceeds under mild conditions to introduce the trifluoromethyl group at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Electrophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 5 undergoes typical nucleophilic reactions. For example:

-

Acylation : Reacts with acetyl chloride in the presence of a base (e.g., pyridine) to form the corresponding acetate ester (yield: 85–92%).

-

Alkylation : Treatment with methyl iodide under alkaline conditions produces the methyl ether derivative (yield: 78%).

Key Reaction Table:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | 5-Acetoxy-6-(trifluoromethyl)indoline | 92% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | 5-Methoxy-6-(trifluoromethyl)indoline | 78% |

Nucleophilic Aromatic Substitution (NAS)

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in DMF to yield 7-bromo-6-(trifluoromethyl)indolin-5-ol (yield: 65%).

-

Nitration : Controlled nitration with HNO₃/H₂SO₄ produces the 4-nitro derivative (yield: 58%).

Cross-Coupling Reactions

The CF₃ group stabilizes intermediates in palladium-catalyzed reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form 5-hydroxy-6-(trifluoromethyl)-4-arylindolines (yield: 60–75%) .

-

Buchwald–Hartwig Amination : Forms N-aryl derivatives when treated with aryl halides and Pd₂(dba)₃/XPhos (yield: 70–82%) .

Multicomponent Reactions (MCRs)

The hydroxyl and CF₃ groups participate in MCRs to form complex heterocycles:

-

Spirocyclization : Reacts with malononitrile and 5-(trifluoromethyl)pyrazol-3-one in ethanol to yield spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives (yield: 91%) .

-

Mechanism : Involves Michael addition of the hydroxyl group to an α,β-unsaturated intermediate, followed by cyclization .

Example MCR Pathway:

-

Formation of α,β-unsaturated nitrile intermediate.

-

Michael addition of 6-(trifluoromethyl)indolin-5-ol.

Radical-Mediated Reactions

The CF₃ group enhances stability of radical intermediates:

-

Trifluoromethyl Radical Addition : Under UV light, generates CF₃ radicals that add to alkenes (e.g., styrene) in the presence of persulfate initiators, forming alkyl-trifluoromethyl adducts .

-

Oxidative Coupling : Reacts with aryl diazonium salts via radical pathways to form biaryl ethers (yield: 50–65%) .

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized for pharmaceutical applications:

-

Hydrazone Formation : Condensation with hydrazines yields hydrazono-indolinones with antiviral activity (IC₅₀: 0.002–0.009 µM against H1N1/HSV-1) .

-

Sulfonylation : Reacts with sulfonyl chlorides to produce sulfonamide derivatives targeting influenza virus neuraminidase .

Comparative Analysis of Reactivity

| Functional Group | Reactivity Trend | Influence of CF₃ Group |

|---|---|---|

| Hydroxyl (C5) | High (electrophilic substitution) | Minimal steric/electronic impact |

| Aromatic Ring | Moderate (directed by CF₃ and OH) | Deactivates ring, meta-directing |

| CF₃ (C6) | Low (inert in most reactions) | Stabilizes radicals/intermediates |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that 6-(trifluoromethyl)indolin-5-ol demonstrates significant anticancer activity. It induces apoptosis in tumor cells, making it a candidate for further development as an anticancer agent. The trifluoromethyl group increases lipophilicity, potentially improving the compound's membrane permeability and bioavailability.

Antimicrobial Activity

This compound has also shown promising antimicrobial effects against various pathogens. Its derivatives have been tested for activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in drug development for infectious diseases.

Synthetic Applications

Versatile Building Block

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including:

- N-acylation reactions

- Formation of more complex heterocycles

These transformations are essential in synthesizing new compounds with potential therapeutic applications.

Structure-Activity Relationship (SAR)

The unique trifluoromethyl substitution on the indoline moiety significantly influences the compound's chemical reactivity and biological properties compared to other similar compounds. The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Fluoroindole | Indole | Fluorine substitution enhances biological activity |

| 7-Trifluoromethylindole | Indole | Similar trifluoromethyl substitution but different position |

| 6-(Fluoro)indolin-5-one | Indolinone | Contains a carbonyl instead of hydroxyl group |

| 4-Trifluoromethylphenylalanine | Amino Acid | Incorporates an amino acid structure |

The distinct features of this compound enhance its potential as a lead compound in drug discovery and development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound against the A549 lung adenocarcinoma cell line. Some derivatives exhibited high cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were screened for antimicrobial activity against a panel of pathogens. Results showed that certain derivatives had potent activity against resistant strains of bacteria, highlighting their potential for treating infections caused by multidrug-resistant organisms .

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)indolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(Trifluoromethyl)indole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

5-Hydroxyindole: Lacks the trifluoromethyl group, affecting its stability and potency.

6-(Trifluoromethyl)indoline: Reduced form of the indole ring, with different chemical properties and applications.

Uniqueness

6-(Trifluoromethyl)indolin-5-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the indole ring. This combination enhances its chemical stability, biological activity, and versatility in various scientific research applications .

Biologische Aktivität

6-(Trifluoromethyl)indolin-5-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an indole derivative characterized by the presence of a trifluoromethyl group. Its unique structural features contribute to its biological properties, making it a candidate for various therapeutic applications.

Biological Activities

-

Anticancer Properties

- Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

- In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Antiviral Activity

- A series of studies on trifluoromethyl indole derivatives, including this compound, have shown promising anti-HIV-1 activities. Specifically, certain derivatives demonstrated low nanomolar IC50 values against wild-type HIV-1 and drug-resistant strains . This highlights the compound's potential in antiviral drug development.

- Mechanisms of Action

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits growth | |

| Antiviral | Inhibits HIV replication | |

| Other Potential Uses | Modulates signaling pathways |

Case Study: Anticancer Evaluation

In a specific study focused on the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics. This reinforces its potential as an effective anticancer agent.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for any drug development process. Preliminary assessments have indicated that some trifluoromethyl indole derivatives exhibit low toxicity levels in vitro; however, comprehensive toxicological studies are necessary to establish safety in vivo .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h3-4,13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDMTKCNJNBHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627003 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200711-19-9 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.